molecular formula C11H19BO4 B1142863 (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate CAS No. 1263187-14-9

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

Cat. No. B1142863
M. Wt: 226
InChI Key:
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Description

Synthesis Analysis

The synthesis of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate and related compounds involves palladium-catalyzed borylation of aryl bromides, utilizing 2,2′-bis(1,3,2-benzodioxaborole) and pinacol as key reagents. This method is particularly effective for borylation of aryl bromides bearing sulfonyl groups and represents a more efficient approach compared to conventional methods using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, has been determined through single-crystal X-ray diffraction, revealing a supramolecular assembly facilitated by hydrogen bonds and π-π stacking interactions. These interactions are crucial for the stabilization of the molecular conformation and self-assembly processes (Matos et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate are primarily centered around its application in cross-coupling reactions, where its boron moiety acts as a functional group for subsequent transformations. The stability of the dioxaborolane ring under various conditions plays a significant role in its reactivity and application in organic synthesis.

Physical Properties Analysis

While specific physical properties of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate are not detailed in the provided references, related compounds exhibit solubility in common organic solvents, and their melting points, boiling points, and stability can be inferred based on similar boron-containing compounds.

Chemical Properties Analysis

The chemical properties of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate, such as reactivity towards nucleophiles, electrophiles, and participation in transition metal-catalyzed cross-coupling reactions, underscore its utility in organic synthesis. The boronic ester functionality enables it to partake in Suzuki-Miyaura coupling reactions, serving as a versatile building block for the construction of complex molecules.

Synthesis Analysis

The synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine and related compounds often involves multi-component reactions, leveraging the reactivity of amino-pyrazoles and brominated precursors. Methods vary from conventional heating to microwave irradiation, highlighting a diverse toolkit for accessing these heterocycles efficiently (Smyth et al., 2010).

Molecular Structure Analysis

X-ray crystallography of similar compounds, such as dipyrazolo[1,5-a:4',3'-c]pyridines, reveals intricate molecular architectures. The planarity and coplanarity of aromatic systems within these molecules underscore their potential for π-π stacking interactions, contributing to their solid-state behavior and potential electronic properties (Holzer et al., 2012).

Safety And Hazards

The related compound Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has several hazard statements including H302, H315, H319, H3351. The precautionary statement is P2611.


properties

IUPAC Name

ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDDITJXZPTHFE-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

CAS RN

1009307-13-4
Record name (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
HY Jung, X Feng, H Kim, J Yun - Tetrahedron, 2012 - Elsevier
Phosphine–copper(I) complexes efficiently catalyzed the mono-boration of electron-deficient alkynes in the presence of MeOH and also catalyzed conjugate reductions of …
Number of citations: 64 www.sciencedirect.com
A Cortez, Y Li, AT Miller, X Zhang, K Yue… - Journal of medicinal …, 2016 - ACS Publications
Small molecule Toll-like receptor 7 (TLR7) agonists have been used as vaccine adjuvants by enhancing innate immune activation to afford better adaptive response. Localized TLR7 …
Number of citations: 36 pubs.acs.org
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
The dramatic increase in the prevalence of multi-drug resistant Gram-negative bacterial infections and the simultaneous lack of new classes of antibiotics is projected to result in …
Number of citations: 9 pubs.acs.org
D Takahashi, T Ora, S Sasaki, N Ishii… - Journal of Medicinal …, 2023 - ACS Publications
Targeted protein degradation via the ubiquitin-proteasome system has emerged as one of the most promising drug discovery modalities. Autophagy, another intracellular degradation …
Number of citations: 4 pubs.acs.org
黒瀬朋浩 - 2021 - repository.kulib.kyoto-u.ac.jp
古くから生薬として利用されてきたヒカゲノカズラ科の植物は, C16N2 または C16N を基本的な組成式とした特徴的な多環性骨格の天然物を産生する. これら天然物群はリコポジウムアルカロイドと…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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